molecular formula C14H16N4O5S2 B12480030 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B12480030
M. Wt: 384.4 g/mol
InChI Key: FWXUNTOJXKGVNP-UHFFFAOYSA-N
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Description

2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a complex organic compound that features a pyrimidine ring, a sulfanyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-6-oxo-3H-pyrimidine-2-thiol with N-(4-sulfamoylphenyl)propanamide in the presence of a suitable base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: It has potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-aminophenyl)propanamide
  • 2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide
  • 2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)propanamide

Uniqueness

The uniqueness of 2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonamide and a pyrimidine ring allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C14H16N4O5S2

Molecular Weight

384.4 g/mol

IUPAC Name

2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

InChI

InChI=1S/C14H16N4O5S2/c1-8(24-14-17-11(19)7-12(18-14)23-2)13(20)16-9-3-5-10(6-4-9)25(15,21)22/h3-8H,1-2H3,(H,16,20)(H2,15,21,22)(H,17,18,19)

InChI Key

FWXUNTOJXKGVNP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC(=CC(=O)N2)OC

Origin of Product

United States

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